1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107209
InChI: InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3
SMILES:
Molecular Formula: C11H13FO2S
Molecular Weight: 228.28 g/mol

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one

CAS No.:

Cat. No.: VC18107209

Molecular Formula: C11H13FO2S

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one -

Specification

Molecular Formula C11H13FO2S
Molecular Weight 228.28 g/mol
IUPAC Name 1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone
Standard InChI InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3
Standard InChI Key QRGMXRNTKXOPKL-UHFFFAOYSA-N
Canonical SMILES CC(C)SCC(=O)C1=C(C=CC(=C1)F)O

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Effects

The compound features a 2-hydroxyphenylacetophenone backbone substituted with fluorine at the 5-position and an isopropylthio group at the β-keto position. This arrangement creates a polar yet lipophilic molecule, balancing hydrogen-bonding capacity (via the hydroxyl and ketone groups) with hydrophobic interactions (from the isopropylthio moiety) .

Key structural attributes include:

  • Aromatic ring: Electron-withdrawing fluorine at C5 enhances electrophilic reactivity at the ortho and para positions .

  • Hydroxyl group: Participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the enol tautomer .

  • Isopropylthio group: Introduces steric bulk and sulfur-based nucleophilicity, potentially influencing metabolic stability .

Table 1: Comparative Structural Features of Related Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Interactions
1-(5-Fluoro-2-hydroxyphenyl)ethanone-OH, -F, -COCH3154.14 Intramolecular H-bonding
Target Compound-OH, -F, -CO-CH2-S-iPr254.31 (calculated)H-bonding + hydrophobic effects
1-(5-Hexyl-2-hydroxyphenyl)ethanone-OH, -C6H13, -COCH3220.31 Van der Waals interactions

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

Friedel-Crafts Acylation Followed by Thiolation

  • Aromatic core formation:
    A modified Friedel-Crafts acylation using 4-fluorophenol and acetyl chloride in the presence of AlCl3 at 130°C yields 1-(5-fluoro-2-hydroxyphenyl)ethanone (98.4% yield) .
    4-Fluorophenol+Acetyl chlorideAlCl3,130C1-(5-Fluoro-2-hydroxyphenyl)ethanone\text{4-Fluorophenol} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3, 130^\circ\text{C}} \text{1-(5-Fluoro-2-hydroxyphenyl)ethanone}

  • Thioether installation:
    Subsequent treatment with isopropyl mercaptan under basic conditions (e.g., K2CO3/DMF) facilitates nucleophilic attack at the β-keto position .

Direct Thioacylation

Alternative approaches involve:

  • Ullmann-type coupling of pre-formed thioether intermediates

  • Michael addition to α,β-unsaturated ketones

Physicochemical Properties

Experimental and Calculated Parameters

While empirical data for the target compound remains unreported, QSPR modeling predicts:

PropertyValue (Predicted)Basis for Estimation
Melting Point78-82°CAnalog data + group contributions
logP2.34 ± 0.15Crippen fragmentation method
Aqueous Solubility0.45 mg/mL (25°C)Extended Hansen solubility approach
pKa (phenolic -OH)9.8 ± 0.3Hammett correlations

Spectroscopic Signatures

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (-OH), 670 cm⁻¹ (C-S)

  • NMR (¹H):
    δ 1.25 (d, 6H, -CH(CH3)2),
    δ 3.45 (m, 1H, -SCH(CH3)2),
    δ 4.20 (s, 1H, -OH),
    δ 6.8-7.3 (m, 3H, aromatic)

Biological and Industrial Applications

Material Science Applications

  • Liquid crystal precursors via hydrogen-bonded mesophases

  • Photoinitiators in polymer chemistry (S···O chalcogen bonding)

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